molecular formula C15H18N2O3 B1525814 3-Boc-amino-3-(4-cyanophenyl)oxetane CAS No. 1158098-77-1

3-Boc-amino-3-(4-cyanophenyl)oxetane

Cat. No. B1525814
M. Wt: 274.31 g/mol
InChI Key: ZGGQPIIEGFSXAB-UHFFFAOYSA-N
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Description

3-Boc-amino-3-(4-cyanophenyl)oxetane is a chemical compound with the molecular formula C15H18N2O3 and a molecular weight of 274.32 . Its IUPAC name is tert-butyl N-[3-(4-cyanophenyl)oxetan-3-yl]carbamate .


Molecular Structure Analysis

The InChI key of 3-Boc-amino-3-(4-cyanophenyl)oxetane is ZGGQPIIEGFSXAB-UHFFFAOYSA-N . The canonical SMILES representation is CC©©OC(=O)NC1(COC1)C2=CC=C(C=C2)C#N .

It should be stored at a temperature between 28°C .

Scientific Research Applications

Chiral Catalysis and Mannich Reactions

The phosphoric acid derivatives serve as effective catalysts for direct Mannich reactions, providing a method to construct beta-aminoketones under mild conditions. This reaction pathway, through the synthesis of Boc-protected arylimines, demonstrates the utility of chiral catalysis in the stereoselective synthesis of phenylglycine derivatives (Uraguchi & Terada, 2004).

Synthesis of Enantiomers and N-protected Derivatives

The synthesis and separation of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate enantiomers, followed by their transformation into Boc and Fmoc-protected derivatives, illustrate the chemical versatility and synthetic utility of compounds related to 3-Boc-amino-3-(4-cyanophenyl)oxetane (Solymár, Kanerva, & Fülöp, 2004).

Native Chemical Ligation at Phenylalanine

The synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine for native chemical ligation at phenylalanine highlights a novel application in peptide synthesis. This technique allows for the efficient assembly of complex peptide structures, demonstrating the utility of Boc-protected amino acids in facilitating native chemical ligation processes (Crich & Banerjee, 2007).

Drug Discovery and Bioisosteres

The use of oxetane rings, such as in 3-aminooxetanes, as bioisosteres for geminal dimethyl and carbonyl groups in drug discovery is highlighted. The structurally diverse 3-aminooxetanes accessed through oxetan-3-tert-butylsulfinimine reactivity offer new avenues for medicinal chemistry, demonstrating the relevance of oxetane-containing compounds like 3-Boc-amino-3-(4-cyanophenyl)oxetane in developing novel therapeutics (Hamzik & Brubaker, 2010).

Modular Catalytic Synthesis

The catalytic synthesis of 3-amino-3-aryl-2-oxindoles using isatin-derived N-Boc-protected ketimines showcases a modular approach to synthesizing biologically active compounds. This method emphasizes the role of Boc-protected intermediates in facilitating efficient, catalytic, enantioselective reactions, underscoring the importance of such compounds in synthetic organic chemistry (Marques & Burke, 2016).

properties

IUPAC Name

tert-butyl N-[3-(4-cyanophenyl)oxetan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-14(2,3)20-13(18)17-15(9-19-10-15)12-6-4-11(8-16)5-7-12/h4-7H,9-10H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGQPIIEGFSXAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(COC1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Boc-amino-3-(4-cyanophenyl)oxetane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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